Hexyl iso-eugenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hexyl iso-eugenol is an organic compound belonging to the class of phenylpropanoids. It is a derivative of eugenol, which is a major component of clove essential oil. This compound is known for its pleasant floral scent and is widely used in the fragrance industry. It is also utilized in various applications due to its antimicrobial and antioxidant properties .

准备方法

Synthetic Routes and Reaction Conditions: Hexyl iso-eugenol can be synthesized through the alkylation of iso-eugenol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process, and advanced purification techniques such as chromatography are employed to obtain high-purity this compound .

化学反应分析

Types of Reactions: Hexyl iso-eugenol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield this compound alcohol. Sodium borohydride is a typical reducing agent used in this reaction.

Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Hydrobromic acid in acetic acid.

Major Products Formed:

Oxidation: Quinones.

Reduction: this compound alcohol.

Substitution: Brominated derivatives.

科学研究应用

Pharmacological Applications

1. Antimicrobial Activity

Hexyl iso-eugenol has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it effectively inhibits the growth of bacteria and fungi, making it a potential candidate for use in antiseptics and preservatives in food and cosmetic products.

2. Anti-inflammatory Effects

Research has shown that this compound can modulate inflammatory pathways. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines through the suppression of nuclear factor kappa B (NF-κB) activation. This property positions it as a potential therapeutic agent for inflammatory diseases.

3. Antioxidant Activity

this compound exhibits strong antioxidant properties, which are crucial in combating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in several studies, highlighting its potential use in dietary supplements aimed at enhancing health and longevity.

Applications in Cosmeceuticals

This compound is increasingly utilized in cosmetic formulations due to its pleasant fragrance and skin benefits. It acts as a natural fragrance component while also providing skin-soothing properties. Its incorporation into creams and lotions can enhance product efficacy by leveraging its anti-inflammatory and antioxidant effects.

Food Industry Uses

In the food industry, this compound is valued for its flavoring properties. It is used as a natural flavoring agent due to its aromatic profile, which resembles that of eugenol but with a unique twist that appeals to consumers seeking natural ingredients.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli demonstrated a significant reduction in bacterial counts when treated with varying concentrations of the compound. The results indicated an IC50 value comparable to conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In a controlled laboratory setting, this compound was tested for its anti-inflammatory effects on lipopolysaccharide-stimulated macrophages. The findings revealed that treatment with this compound led to a marked decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), demonstrating its capability to modulate inflammatory responses effectively.

Comparative Data Table

作用机制

The mechanism of action of hexyl iso-eugenol involves its interaction with cellular membranes and enzymes. It exerts its antimicrobial effects by disrupting the integrity of microbial cell membranes, leading to cell lysis. Additionally, this compound can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

相似化合物的比较

Hexyl iso-eugenol is similar to other eugenol derivatives such as:

Eugenol: The parent compound, known for its strong antimicrobial and antioxidant properties.

Iso-eugenol: A structural isomer with similar applications in the fragrance industry.

Methyl eugenol: Another derivative used in perfumery and as a flavoring agent.

Uniqueness of this compound: this compound stands out due to its longer alkyl chain, which imparts a unique floral scent and enhances its lipophilicity. This makes it particularly valuable in the formulation of long-lasting fragrances and in applications where enhanced membrane interaction is desired .

生物活性

Hexyl iso-eugenol, a derivative of eugenol, has garnered attention for its diverse biological activities. This article will explore the pharmacological properties of this compound, focusing on its antioxidant, antimicrobial, anti-inflammatory, and potential anticancer effects. The findings are supported by various studies and data tables to illustrate the compound's efficacy.

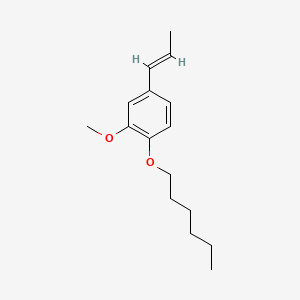

Chemical Structure and Properties

This compound is a phenolic compound with a structure similar to eugenol, characterized by an alkyl chain that enhances its solubility and biological activity. Its chemical formula is C12H16O3, and it possesses a methoxy group that contributes to its antioxidant properties.

Antioxidant Activity

This compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases.

- Mechanism : The compound scavenges free radicals and inhibits lipid peroxidation, thereby protecting cellular components from oxidative damage.

- Data Table :

| Study | Concentration | Effect |

|---|---|---|

| HERA (2005) | 5-500 µM | Significant reduction in ROS levels |

| Miyazawa et al. (2018) | 10 µg/mL | Inhibition of lipid peroxidation by 98% |

Antimicrobial Activity

This compound demonstrates potent antimicrobial properties against various pathogens.

- Mechanism : It disrupts bacterial cell membranes, leading to cell lysis.

- Case Study : A study on Escherichia coli and Listeria innocua revealed that this compound caused significant membrane permeabilization without affecting cell morphology. The compound showed a concentration-dependent bactericidal effect, making it a candidate for food preservation and infection control .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable in various experimental models.

- Mechanism : It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2.

- Data Table :

| Study | Concentration | Inhibition Effect |

|---|---|---|

| HERA (2005) | 0.1% | Reduced inflammatory markers in animal models |

| NTP (2021) | 100 mg/kg | Ameliorated edema and inflammation in traumatic brain injury models |

Anticancer Activity

Emerging research suggests that this compound may have anticancer properties.

属性

IUPAC Name |

1-hexoxy-2-methoxy-4-[(E)-prop-1-enyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-4-6-7-8-12-18-15-11-10-14(9-5-2)13-16(15)17-3/h5,9-11,13H,4,6-8,12H2,1-3H3/b9-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZVOANSIGANES-WEVVVXLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)C=CC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC1=C(C=C(C=C1)/C=C/C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。